molecular formula C53H43Cl2N3P2Ru B6313448 (1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane CAS No. 1443051-87-3

(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Cat. No.: B6313448
CAS No.: 1443051-87-3
M. Wt: 955.8 g/mol
InChI Key: OYSJBDADYATLDC-MORFCFLESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane is a complex organometallic compound It features a benzimidazole moiety, a dichlororuthenium center, and a phosphane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of the benzimidazole ligand to the ruthenium center, followed by the introduction of the phosphane ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reactions are typically carried out at elevated temperatures to ensure complete coordination.

Industrial Production Methods

Industrial production of such complex organometallic compounds often involves batch processing in specialized reactors. The process includes the purification of starting materials, precise control of reaction conditions, and rigorous purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized, altering the compound’s electronic properties.

    Reduction: The compound can be reduced, often changing its coordination environment.

    Substitution: Ligands can be substituted at the ruthenium center, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.

    Substitution: Ligand exchange reactions typically use phosphane ligands or other coordinating molecules under inert conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state ruthenium complex, while substitution reactions can produce a variety of ligand-modified complexes.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.

    Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.

    Medicine: Its unique structure allows for the development of novel therapeutic agents.

    Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center to various molecular targets. The benzimidazole and phosphane ligands facilitate the interaction with biological molecules, while the ruthenium center can undergo redox reactions, influencing cellular processes. The pathways involved often include the generation of reactive oxygen species and the modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
  • (1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichloroplatinum;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Uniqueness

The uniqueness of (1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane lies in its specific coordination environment and the electronic properties imparted by the ruthenium center. Compared to its palladium and platinum analogs, the ruthenium compound often exhibits different reactivity and stability, making it suitable for distinct applications in catalysis and medicine.

Properties

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C9H11N3.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-6(10)9-11-7-4-2-3-5-8(7)12-9;;;/h1-32H;2-6H,10H2,1H3,(H,11,12);2*1H;/q;;;;+2/p-2/t;6-;;;/m.0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSJBDADYATLDC-MORFCFLESA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H43Cl2N3P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

955.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.